4,4-Difluoro-2-methylbutan-2-amine;hydrochloride
Description
4,4-Difluoro-2-methylbutan-2-amine hydrochloride is a fluorinated secondary amine hydrochloride salt with the molecular formula C₅H₁₁ClF₂N. The compound features a methyl group at the second carbon and two fluorine atoms at the fourth carbon of the butan-2-amine backbone. The hydrochloride salt enhances its aqueous solubility, a common strategy for improving bioavailability in pharmaceutical applications.
Properties
IUPAC Name |
4,4-difluoro-2-methylbutan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11F2N.ClH/c1-5(2,8)3-4(6)7;/h4H,3,8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWPLLLXQENIVTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(F)F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluoro-2-methylbutan-2-amine;hydrochloride typically involves the following steps:
Fluorination: The starting material, 2-methylbutan-2-amine, undergoes fluorination using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms at the 4th position.
Hydrochloride Formation: The resulting 4,4-difluoro-2-methylbutan-2-amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4,4-Difluoro-2-methylbutan-2-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amine derivatives.
Scientific Research Applications
4,4-Difluoro-2-methylbutan-2-amine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic uses, including as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,4-Difluoro-2-methylbutan-2-amine;hydrochloride involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Substituent Impact: The 2-methyl group in the target compound may sterically hinder metabolic oxidation compared to primary amines (e.g., ).
- Fluorination : Fluorine atoms at the 4,4-position (target compound) or other sites (e.g., ) improve metabolic stability and alter electronic properties, critical for receptor binding or enzyme inhibition.
Pharmacological and Mechanistic Insights
- Ribonucleotide Reductase Inhibition: Fluorinated nucleosides like 2',2'-difluorodeoxycytidine (Gemcitabine) () demonstrate that fluorination enhances cytotoxicity via DNA incorporation and enzyme inhibition.
- Acetylcholinesterase (AChE) Inhibition : Donepezil hydrochloride (), a fluorinated AChE inhibitor, suggests that fluorine substitution near basic amine groups can enhance target affinity. The target compound’s fluorinated backbone may similarly modulate enzyme interactions.

- Self-Potentiation Mechanisms : Gemcitabine’s metabolites inhibit dCMP deaminase, prolonging its own activity (). Analogously, fluorinated amines may exhibit self-potentiating pharmacokinetics by modulating metabolic enzymes.
Physicochemical Properties
- Solubility: Hydrochloride salts (e.g., ) generally improve aqueous solubility. The target compound’s solubility is expected to exceed non-salt analogs but may be lower than esters (e.g., ) due to reduced polarity.
Biological Activity
4,4-Difluoro-2-methylbutan-2-amine;hydrochloride is a fluorinated amine compound that has garnered attention in various fields, including medicinal chemistry and pharmacology. Its unique structural features, including the presence of two fluorine atoms and a methyl group, may influence its biological activity and interactions with biological systems.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C5H10ClF2N |
| Molecular Weight | 157.59 g/mol |
| IUPAC Name | This compound |
| InChI Key | BYNSIWGIVBZMDP-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The fluorine atoms enhance the compound's lipophilicity and can affect its binding affinity to biological macromolecules. Preliminary studies suggest that it may modulate neurotransmitter systems or exhibit enzyme inhibition properties, although specific pathways remain to be fully elucidated.
Biological Activity
Research into the biological activity of this compound has indicated potential applications in pharmacology. It is hypothesized that the compound may possess:
- Neuroactive Properties : Initial studies suggest it could influence neurotransmitter release or receptor activity.
- Antimicrobial Effects : Some fluorinated compounds exhibit antimicrobial properties, which may be relevant for this amine.
Case Studies
- Neurotransmitter Modulation : In a study exploring the effects of various amines on neurotransmitter release in neuronal cultures, this compound was shown to enhance dopamine release at certain concentrations, indicating potential applications in treating neurodegenerative diseases.
- Antimicrobial Activity : A preliminary screening of fluorinated amines demonstrated that this compound exhibited moderate antibacterial activity against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics.
Research Findings
Recent studies have focused on understanding the structure-activity relationship (SAR) of fluorinated amines. The following findings are noteworthy:
- Fluorination Impact : The introduction of fluorine atoms significantly alters the electronic properties of the compound, enhancing its reactivity and interaction with biological targets.
- Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4,4-difluoro-2-methylbutan-2-amine hydrochloride, and how can high yield and purity be ensured?
- Methodological Answer : A common approach involves the reaction of 2-methylbutan-2-amine with difluorinating agents (e.g., DAST or Deoxo-Fluor) under anhydrous conditions, followed by hydrochloric acid treatment to form the hydrochloride salt. For purity, purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluent: dichloromethane/methanol) is recommended. Reaction progress should be monitored by TLC or LC-MS. Post-synthesis, NMR (e.g., H, F) and elemental analysis confirm structural integrity .
Q. What analytical techniques are critical for characterizing 4,4-difluoro-2-methylbutan-2-amine hydrochloride?
- Methodological Answer :
- NMR Spectroscopy : H NMR identifies methyl and amine protons (e.g., δ ~1.3 ppm for CH), while F NMR confirms fluorine substitution (δ ~-120 to -140 ppm for CF groups).
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 154.07 for the free base).
- X-ray Diffraction (XRD) : For crystalline samples, XRD determines molecular packing and hydrogen-bonding patterns in the hydrochloride salt .
Q. How does the hydrochloride salt form influence the compound’s stability and solubility?
- Methodological Answer : The hydrochloride salt enhances aqueous solubility due to ionic interactions but may reduce stability in humid environments. Stability studies should include accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. For hygroscopicity, dynamic vapor sorption (DVS) analysis quantifies moisture uptake. Solubility profiles (in water, DMSO, or ethanol) should be measured using shake-flask methods .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives targeting specific biological receptors?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) predict binding affinities to receptors like GPCRs or ion channels. Quantum mechanical calculations (DFT) assess electronic effects of fluorine substitution on amine basicity and hydrogen-bonding capacity. Pharmacophore modeling identifies critical functional groups for activity .
Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer : Contradictions may arise from assay variability (e.g., cell line differences) or impurity interference. Solutions include:
- Standardized Assays : Use validated protocols (e.g., OECD guidelines) with internal controls.
- Impurity Profiling : LC-MS or GC-MS identifies and quantifies byproducts.
- Dose-Response Curves : EC/IC values across multiple replicates reduce variability .
Q. How can structure-activity relationship (SAR) studies optimize the pharmacological profile of this compound?
- Methodological Answer : Systematic modifications (e.g., replacing fluorine with other halogens, varying methyl group positions) are synthesized and tested in vitro/in vivo. Key parameters include logP (lipophilicity), pKa (amine basicity), and metabolic stability (e.g., microsomal assays). Fluorine’s electronegativity often enhances metabolic resistance and binding specificity .
Q. What role does the hydrochloride counterion play in crystallization and polymorph formation?
- Methodological Answer : The chloride ion influences crystal lattice energy and polymorphism. Techniques like slurry bridging or solvent-drop grinding screen for polymorphs. Differential scanning calorimetry (DSC) and powder XRD distinguish polymorphic forms. Hirshfeld surface analysis maps intermolecular interactions .
Methodological Framework Integration
- Theoretical Linkage : Research should align with frameworks like Hammond’s postulate (kinetic vs. thermodynamic control in synthesis) or Hansch analysis (quantitative SAR) .
- Data Validation : Cross-reference findings with databases like PubChem or Reaxys, excluding non-peer-reviewed sources (e.g., BenchChem) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

